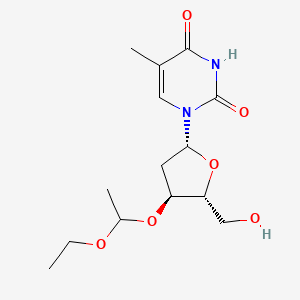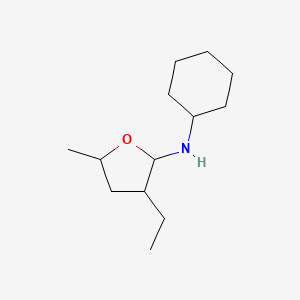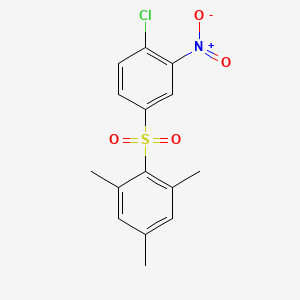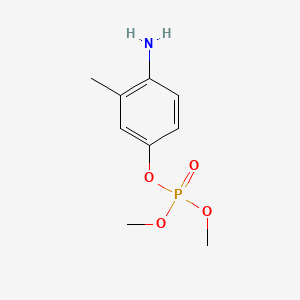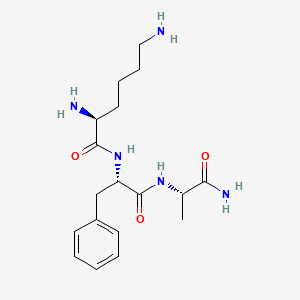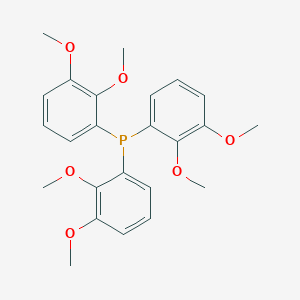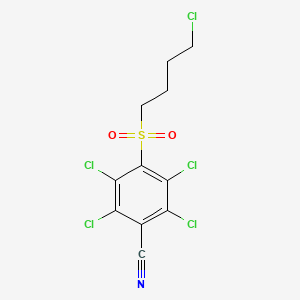
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonyl group attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- typically involves multiple steps, starting with the chlorination of benzonitrile to introduce the chlorine atoms at the 2, 3, 5, and 6 positions. This is followed by the sulfonylation of the 4-chlorobutyl group. The reaction conditions often require the use of chlorinating agents and sulfonylating reagents under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the nitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and sulfonyl group can form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 4-chloro-: A simpler compound with a single chlorine atom, used in the production of pigments and as a precursor for other chemicals.
Benzonitrile, 2,3,5,6-tetrachloro-: Lacks the sulfonyl group but shares the tetrachloro substitution pattern, used in similar applications.
Uniqueness
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- is unique due to the combination of multiple chlorine atoms and a sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
56916-65-5 |
|---|---|
Formule moléculaire |
C11H8Cl5NO2S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-(4-chlorobutylsulfonyl)benzonitrile |
InChI |
InChI=1S/C11H8Cl5NO2S/c12-3-1-2-4-20(18,19)11-9(15)7(13)6(5-17)8(14)10(11)16/h1-4H2 |
Clé InChI |
DOCLKAQOQGPDDM-UHFFFAOYSA-N |
SMILES canonique |
C(CCCl)CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


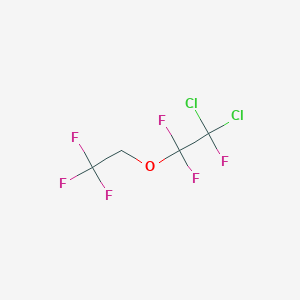
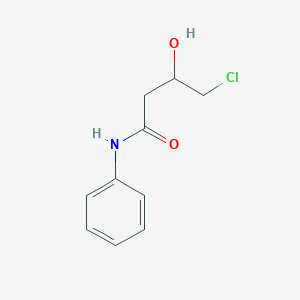
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)
